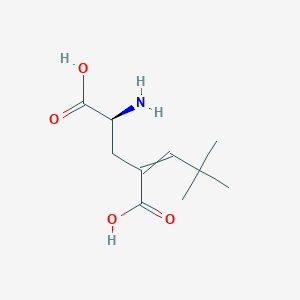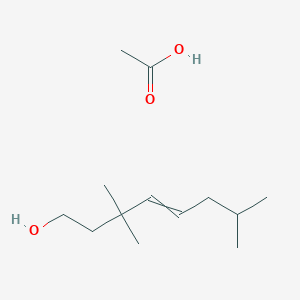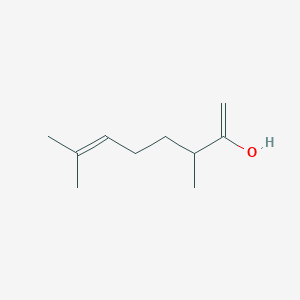
3,7-Dimethylocta-1,6-dien-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dimethylocta-1,6-dien-2-OL, commonly known as linalool, is a naturally occurring terpene alcohol found in many flowers and spice plants. It is a colorless oil classified as an acyclic monoterpenoid. Linalool is known for its pleasant scent, which is floral with a touch of spiciness. It is widely used in the manufacturing of soaps, fragrances, food additives, household products, and insecticides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Linalool can be synthesized through various methods. One common synthetic route involves the isomerization of geraniol, another monoterpenoid alcohol. This process can be catalyzed by acids or zeolites. The reaction typically occurs at elevated temperatures (80-150°C) and may involve additional steps such as dehydration, oxidation, and cyclization .
Industrial Production Methods
Industrial production of linalool often involves the extraction from essential oils of plants such as coriander, sweet orange, and lavender. The extraction process includes steam distillation or solvent extraction, followed by purification steps to isolate linalool from other components .
Analyse Chemischer Reaktionen
Types of Reactions
Linalool undergoes various chemical reactions, including:
Oxidation: Linalool can be oxidized to form linalool oxide or other oxygenated derivatives.
Reduction: Reduction of linalool can yield dihydrolinalool.
Substitution: Linalool can participate in substitution reactions to form esters such as linalyl acetate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Acidic or basic catalysts are often used for esterification reactions.
Major Products
Linalool oxide: Formed through oxidation.
Dihydrolinalool: Formed through reduction.
Linalyl acetate: Formed through esterification.
Wissenschaftliche Forschungsanwendungen
Linalool has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other compounds.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and sedative properties.
Industry: Used in the formulation of fragrances, flavors, and insect repellents
Wirkmechanismus
Linalool exerts its effects through various molecular targets and pathways. It interacts with the central nervous system, modulating neurotransmitter activity, which contributes to its sedative and anxiolytic effects. Additionally, linalool’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes .
Vergleich Mit ähnlichen Verbindungen
Linalool is similar to other monoterpenoid alcohols such as geraniol and citronellol. it is unique due to its distinct floral scent and its widespread use in the fragrance industry. Similar compounds include:
Geraniol: Has a rose-like scent and is used in perfumes and flavorings.
Citronellol: Known for its lemon-like scent and used in insect repellents
Linalool’s unique combination of pleasant scent, antimicrobial properties, and therapeutic potential makes it a valuable compound in various fields.
Eigenschaften
CAS-Nummer |
307924-75-0 |
|---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
3,7-dimethylocta-1,6-dien-2-ol |
InChI |
InChI=1S/C10H18O/c1-8(2)6-5-7-9(3)10(4)11/h6,9,11H,4-5,7H2,1-3H3 |
InChI-Schlüssel |
CEJRRJPAPMDIIH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC=C(C)C)C(=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(6-Bromo-7-hydroxy-2-oxo-2H-1-benzopyran-4-yl)methyl]-4-nitrophenyl carbonate](/img/structure/B12566250.png)
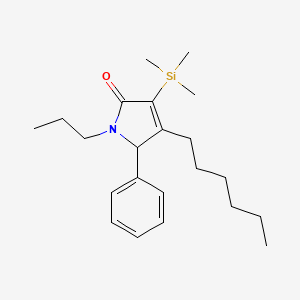
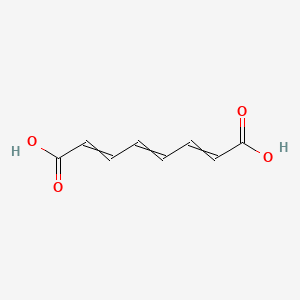
![9-Nitrobenzo[H]quinoline](/img/structure/B12566280.png)
![1-Methyl-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene](/img/structure/B12566287.png)
![Ethyl 2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate](/img/structure/B12566292.png)
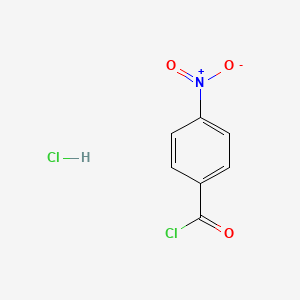
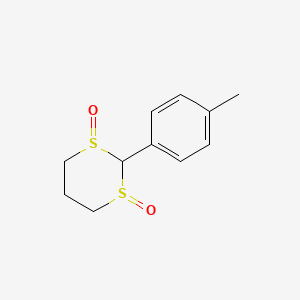

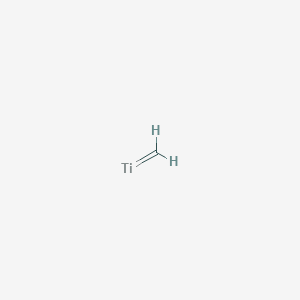
![tert-Butyl 15-(piperazin-1-yl)-4-oxa-3,8,11,17-tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene-8-carboxylate](/img/structure/B12566311.png)
![Diethyl 3,3'-[bis(dodecylsulfanyl)stannanediyl]dipropanoate](/img/structure/B12566314.png)
